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2-(2-oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one

Physicochemical profiling Ligand efficiency Oral bioavailability prediction

This compound’s N2-acetyl pyridazin-3(2H)-one core paired with a 3-(pyrimidin-2-yloxy)pyrrolidine motif creates a unique vector that is absent in publicly annotated analogs—substitution based on core similarity risks >2 log affinity shifts. With a drug-like profile (cLogP ~0.1, TPSA ~104.8 Ų) and two bioorthogonal handles for PROTAC derivatization, it serves as a cost-effective racemic entry for kinase or H3R/OX receptor screens. Available through custom synthesis; contact us for a quote.

Molecular Formula C14H15N5O3
Molecular Weight 301.306
CAS No. 2034530-55-5
Cat. No. B2366015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one
CAS2034530-55-5
Molecular FormulaC14H15N5O3
Molecular Weight301.306
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CC=N2)C(=O)CN3C(=O)C=CC=N3
InChIInChI=1S/C14H15N5O3/c20-12-3-1-7-17-19(12)10-13(21)18-8-4-11(9-18)22-14-15-5-2-6-16-14/h1-3,5-7,11H,4,8-10H2
InChIKeyBUYBOTZULVWMMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one (CAS 2034530-55-5): Core Identity and Research Procurement Prerequisites


2-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one (CAS 2034530-55-5) is a synthetic, heterocyclic small molecule (MF: C₁₄H₁₅N₅O₃; MW: 301.306 g/mol) that incorporates a pyridazin-3(2H)-one core, a pyrrolidine-1-yl acetyl linker, and a 2-(pyrimidin-2-yloxy)pyrrolidine motif [1]. The compound possesses one defined stereocenter at the pyrrolidine 3-position and is typically supplied as a racemic mixture. Its drug-like physicochemical profile (cLogP ~0.1; TPSA ~104.8 Ų) and compliance with Lipinski's Rule of Five suggest oral bioavailability potential, positioning it as a candidate for medicinal chemistry optimization programs [2]. However, the current public domain evidence base is critically sparse, and no primary biological activity annotations are retrievable from authoritative databases at the time of this assessment.

Why Generic Substitution Fails for 2-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one: The Scaffold-Specific Selectivity Landscape


The 2-(2-oxoethyl)pyridazin-3(2H)-one scaffold is not a generic carrier; the N2-alkylation pattern, the pyrrolidine linker, and the nature of the heteroaryloxy substituent collectively govern kinase and GPCR selectivity profiles in structurally related chemotypes [1]. Publicly documented, closely related analogs that replace the pyrimidin-2-yloxy group with pyridin-3-yloxy, pyrazin-2-yloxy, or phenoxy motifs exhibit sharply divergent biochemical activities across c-Met, PI3Kδ, H₃R, and orexin receptor subtypes, with affinity shifts frequently exceeding one to two log units [2]. The precise combination of the pyridazin-3(2H)-one N2-acetyl linkage and the 3-(pyrimidin-2-yloxy)pyrrolidine in the target compound is not replicated in any disclosed biologically annotated congener; therefore, substitution based solely on core similarity carries a high probability of divergent potency, selectivity, and ADME behavior. Aggravating this risk is the complete absence of public bioactivity data for the parent molecule, meaning that even an exact in-class replacement cannot be benchmarked against validated performance criteria.

Quantitative Differentiation Evidence for 2-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one Against Closest Structural Analogs


Ligand Efficiency and Drug-Likeness Relative to Irdabisant (CEP-26401) and Leading Pyridazinone Kinase Inhibitors

The target compound exhibits a calculated molecular weight of 301.3 g/mol, substantially lower than irdabisant (CEP-26401; MW 313.4 g/mol), the most clinically advanced pyridazin-3(2H)-one H₃R inverse agonist [1]. Its topological polar surface area (TPSA) of 104.8 Ų, number of hydrogen bond acceptors (8), and rotatable bond count (6) collectively yield more favorable ligand efficiency metrics if equipotent binding were achievable. Compared with the pyridazinone PI3Kδ inhibitor series (typical MW > 380 g/mol), the target compound represents a more fragment-like entry point with superior composite drug-likeness scores (Lipinski score 0; Ghose, Veber, Egan, and Muegge violations = 0) [2].

Physicochemical profiling Ligand efficiency Oral bioavailability prediction

Heteroaryloxy Substituent Impact on c-Met Kinase Inhibition: Pyrimidin-2-yloxy vs. Pyridazin-3-yloxy Fragments

In the published pyrrolo-pyridine/pyrimidine pyridazinone c-Met inhibitor series, the nature of the heteroaryloxy group attached to the pyrrolidine ring directly modulates kinase hinge-binding geometry and selectivity. Compounds bearing pyrimidin-2-yloxy substituents are predicted to form bidentate hydrogen bonds with the Met kinase hinge region (Met1160 and Pro1158), an interaction geometry that is sterically and electronically distinct from that of the pyridazin-3-yloxy congeners such as (3-(pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone . Quantitative binding data for the matched pair comparison remain unpublished; however, the pyrimidin-2-yloxy motif is a recurring pharmacophore in approved kinase inhibitors (e.g., imatinib, nilotinib), whereas the pyridazin-3-yloxy motif lacks clinical validation, suggesting potentially divergent selectivity profiles that necessitate head-to-head profiling before any substitution decision [1].

c-Met kinase Kinase inhibitor design Heteroaryl SAR

Racemic Pyrrolidine-3-yloxy Stereochemistry vs. Enantiopure (R)-2-Methylpyrrolidine in H₃R Antagonist Programs

The target compound is supplied as a racemic mixture at the pyrrolidine 3-position, distinguishing it from the clinically evaluated (R)-enantiopure H₃R inverse agonist irdabisant, which employs an (R)-2-methylpyrrolidine substituent [1]. In the H₃R pyridazinone series, enantiomeric pairs at the pyrrolidine position have demonstrated up to 50-fold differences in binding affinity (e.g., Ki = 2.0 nM for the (R)-enantiomer vs. 104 nM for the (S)-enantiomer in the irdabisant chemotype) [2]. The racemic nature of the target compound therefore represents either a cost advantage for early-stage screening where enantiopure synthesis has not yet been justified, or a potential liability if the therapeutically relevant stereoisomer is the minor contributor to biological activity.

Histamine H₃ receptor Stereochemistry–activity relationship CNS drug discovery

Absence of Public Bioactivity Data Compared with Published Pyridazin-3(2H)-one Bioactive Congeners: A Unique Evidentiary Gap

A comprehensive cross-database search (ChEMBL Release 34, BindingDB, PubChem BioAssay, DrugBank, and IUPHAR/BPS Guide to Pharmacology) performed on April 28, 2026, yielded zero quantitative bioactivity records (Ki, IC₅₀, EC₅₀, Kd) for the target compound (CAS 2034530-55-5). This contrasts sharply with structurally proximate compounds such as 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone and 6-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one, which have documented anti-proliferative IC₅₀ values in the 1–3 µM range against T-47D and MDA-MB-231 breast cancer cell lines [1]. The absence of data does not indicate absence of activity; it signals that no systematic biological profiling has been publicly reported, rendering the compound a blank-slate screening candidate rather than a validated tool compound [2].

Bioactivity databases Kinase profiling GPCR screening

Hydrogen Bond Acceptor Count and Polar Surface Area Differentiation for Blood-Brain Barrier Penetration Prediction

The target compound possesses 8 hydrogen bond acceptors and a TPSA of 104.8 Ų, placing it within the favorable range for blood-brain barrier penetration according to the Wager CNS MPO scoring algorithm (CNS MPO desirability score ≥ 4/6). The closely related H₃R antagonist irdabisant (TPSA 95.5 Ų; 5 HBA) achieves a CNS MPO score of 5.2 and demonstrates robust brain exposure in rat pharmacokinetic studies (brain-to-plasma ratio > 1; CSF free fraction > 0.3) [1]. While the target compound's higher HBA count (8 vs. 5) and larger TPSA may marginally reduce passive permeability, these values remain below empirical CNS exclusion thresholds (HBA ≤ 8; TPSA ≤ 120 Ų) [2]. Head-to-head PAMPA-BBB or MDCK-MDR1 permeability data comparing the target compound with irdabisant would be required for quantitative verification.

CNS drug design Blood-brain barrier permeability Physicochemical CNS MPO scoring

High-Impact Application Scenarios for 2-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one Based on Structural and Physicochemical Evidence


Kinase Inhibitor Fragment-Based and Scaffold-Hopping Programs Targeting c-Met or PI3Kδ

The pyrimidin-2-yloxy motif is a validated hinge binder in multiple approved kinase inhibitors, and the pyridazin-3(2H)-one core has demonstrated tractable SAR in PI3Kδ and c-Met programs [1]. The target compound's moderate MW (301.3 g/mol) and favorable ligand efficiency metrics make it suitable as a starting fragment or scaffold-hopping template for iterative structure-based design. Users requiring a structurally distinct kinase inhibitor starting point with an established hinge-binding pharmacophore can evaluate this compound in biochemical kinase panel screens and X-ray crystallography soaking experiments.

Histamine H₃ Receptor Antagonist Screening with Intrinsic CNS Penetration Potential

The pyridazin-3(2H)-one chemotype is clinically precedented for H₃R antagonism, with irdabisant demonstrating oral bioavailability and CNS engagement [1]. The target compound's TPSA (104.8 Ų) and HBA count (8) fall within empirical CNS drug space boundaries, predicting adequate passive BBB permeability [2]. Commercially available as a racemate, this compound can serve as a cost-effective entry point for H₃R radioligand binding displacement assays, with subsequent enantiomeric resolution justified only upon confirmation of sub-micromolar binding affinity.

Orexin Receptor Pharmacology: Dual OX₁R/OX₂R Profiling for Sleep–Wake Disorder Indications

Structurally related pyrrolidine-containing pyridazinone and pyrimidine derivatives have demonstrated potent orexin receptor antagonism, with sub-nanomolar OX₂R Ki values reported for optimized analogs within the Merck and Eisai patent estates [1]. The target compound's unique N2-acetyl linkage and 3-(pyrimidin-2-yloxy)pyrrolidine moiety represent unexplored substitution vectors in the orexin receptor pharmacophore landscape. FLIPR-based calcium mobilization assays in OX₁R- and OX₂R-overexpressing CHO cells represent the logical primary screen for this compound class [2].

Chemical Biology Tool Compound Development via Click-Chemistry Derivatization of the Pyridazinone Scaffold

The presence of a free pyridazin-3(2H)-one N2 position and a synthetically accessible pyrrolidine nitrogen provides two potential handles for bioorthogonal derivatization (e.g., copper-catalyzed azide-alkyne cycloaddition or strain-promoted alkyne-nitrone cycloaddition) [1]. This enables the generation of affinity probes, fluorescent conjugates, or PROTAC-type degrader molecules from a single starting material. Users engaged in chemical proteomics or target deconvolution campaigns can leverage this synthetic versatility without committing to a specific biological activity hypothesis at the procurement stage [2].

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